molecular formula C14H15NO4 B8522620 3-Quinolinecarboxylic acid,1,2-dihydro-4-hydroxy-1,6-dimethyl-2-oxo-,ethyl ester

3-Quinolinecarboxylic acid,1,2-dihydro-4-hydroxy-1,6-dimethyl-2-oxo-,ethyl ester

Cat. No.: B8522620
M. Wt: 261.27 g/mol
InChI Key: CCNPWNUEXNSJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Quinolinecarboxylic acid,1,2-dihydro-4-hydroxy-1,6-dimethyl-2-oxo-,ethyl ester is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 4-hydroxy-1,6-dimethyl-2-oxoquinoline-3-carboxylate

InChI

InChI=1S/C14H15NO4/c1-4-19-14(18)11-12(16)9-7-8(2)5-6-10(9)15(3)13(11)17/h5-7,16H,4H2,1-3H3

InChI Key

CCNPWNUEXNSJFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)C)N(C1=O)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Neat diethyl malonate (2.28 g, 14.26 mmol) was added slowly to a suspension of sodium hydride (60% in mineral oil, 628 mg, 15.69 mmol) in dimethylacetamide under N2 atmosphere. The mixture was stirred at room temperature until the evolution of hydrogen gas ceased, then the mixture was heated to 90° C. for 30 min. and cooled to room temperature. A solution of Compound 14 (10 g, 56 mmol) in dimethylacetamide was added slowly and the mixture heated overnight at 120° C. The mixture was cooled to room temperature, poured into ice water, and acidified by cold 10% HCl. The solids formed were filtered and washed several times by water to yield 3.26 g (87%) of white solids. M.P. 132° C. 1H NMR (DMSO-d6): δ 1.30 (t, J=6.9 Hz, 3H), 2.50 (s, 3H), 3.50 (s, 3H), 4.33 (q, J=6.9 Hz, 2H), 7.41 (d, J=8.6 Hz, 1H), 7.56 (dd, J=1.7, 8.5 Hz, 1H), 7.82 (d, J=1.7 Hz, 1H), 13.03 (s, 1H). EIMS m/z 262 (M+1), 284 (M+23).
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2.28 g
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reactant
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628 mg
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10 g
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ice water
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Yield
87%

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